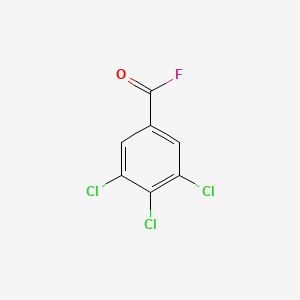

3,4,5-Trichlorobenzoyl fluoride

Description

These compounds share similarities in halogen substitution patterns and functional groups, making them relevant for comparative analysis. For clarity, this article assumes the target compound is a benzoyl fluoride derivative with trichloro and fluoro substituents, analogous to the compounds below.

Properties

IUPAC Name |

3,4,5-trichlorobenzoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3FO/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHMXYBIRYSNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4,5-Trichlorobenzoyl fluoride typically involves the chlorination of benzoyl fluoride. The process includes steps such as chlorination, fluorination, rectification, and neutralization . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of 3,4,5-Trichlorobenzoyl fluoride involves the use of readily available raw materials and cost-effective catalysts. For example, ferric chloride anhydrous is often used as a catalyst due to its low cost and high efficiency . The process is designed to minimize environmental impact and ensure safety during production.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichlorobenzoyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions involving 3,4,5-Trichlorobenzoyl fluoride include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from reactions involving 3,4,5-Trichlorobenzoyl fluoride depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoyl fluorides.

Scientific Research Applications

3,4,5-Trichlorobenzoyl fluoride is used in a wide range of scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorobenzoyl fluoride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Chloro-2,4,5-trifluorobenzoyl fluoride (the closest analog in the evidence) with structurally related benzoyl halides, focusing on molecular properties, reactivity, and applications:

Key Findings:

Substituent Effects on Reactivity :

- Fluorine vs. Chlorine : Fluorine’s strong electron-withdrawing effect (e.g., in 3-Chloro-2,4,5-trifluorobenzoyl fluoride ) enhances the electrophilicity of the carbonyl carbon compared to chlorinated analogs like 2,4,6-Trichlorobenzoyl Chloride . This makes fluorides more reactive in nucleophilic acyl substitutions.

- Positional Effects : The 2,4,6-Trichlorobenzoyl Chloride ’s symmetrical substitution pattern (positions 2,4,6-Cl) stabilizes resonance structures, improving its efficacy as an acylating agent in peptide synthesis .

Applications in Synthesis :

- Acylating Agents : 2,4,6-Trichlorobenzoyl Chloride is widely used to activate carboxylic acids in mixed anhydride reactions, enabling efficient amide bond formation . In contrast, fluorinated analogs like 3-Chloro-2,4,5-trifluorobenzoyl fluoride may be preferred in fluorination reactions or to introduce fluorine into target molecules .

- Aldehyde Derivatives : 3,4,5-Trifluorobenzaldehyde serves as a precursor for pharmaceuticals and agrochemicals, leveraging fluorine’s metabolic stability .

Safety and Handling: Chlorinated benzoyl halides (e.g., 2,3,4-Trichloro-5-Fluorobenzoic Chloride) require stringent safety measures (e.g., gloves, goggles) due to their corrosive nature .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4,5-Trichlorobenzoyl fluoride in laboratory settings?

- Methodological Answer : The synthesis typically involves halogen exchange reactions. For example, chlorination of a fluorinated benzoyl precursor (e.g., 4-trifluoromethyl-benzoyl fluoride) using chlorosulphonic acid at temperatures below 60°C, followed by fluorination with potassium fluoride in an aprotic, dipolar solvent (e.g., dimethylformamide). Purification via distillation or column chromatography under anhydrous conditions is critical to avoid hydrolysis .

Q. What safety precautions are essential when handling 3,4,5-Trichlorobenzoyl fluoride?

- Methodological Answer : Due to its corrosive nature and reactivity with moisture, researchers must:

- Use chemical-resistant gloves (nitrile or neoprene), splash goggles, and lab coats.

- Work in a fume hood to prevent inhalation of toxic hydrogen fluoride vapors.

- Store the compound in sealed, moisture-free containers under inert gas (e.g., argon).

- Avoid contact with water or bases, which can trigger violent decomposition .

Q. What spectroscopic techniques are most effective for characterizing 3,4,5-Trichlorobenzoyl fluoride?

- Methodological Answer :

- NMR Spectroscopy : NMR to confirm fluorine substituents ( ~ -60 to -120 ppm) and NMR for carbonyl and aromatic signals.

- IR Spectroscopy : A strong C=O stretch near 1800 cm and C-F stretches between 1100–1250 cm.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns, as demonstrated for analogous fluorinated benzoyl chlorides .

Q. What are the common nucleophilic substitution reactions observed with 3,4,5-Trichlorobenzoyl fluoride?

- Methodological Answer : The acyl fluoride group undergoes nucleophilic attack by:

- Hydrolysis : Forms 3,4,5-trichlorobenzoic acid in aqueous acidic or basic conditions.

- Alcohols/Phenols : Forms esters via reaction with R-OH in the presence of a base (e.g., pyridine).

- Amines : Produces amides when reacted with primary or secondary amines.

- Reaction rates depend on solvent polarity and the steric/electronic effects of substituents .

Advanced Research Questions

Q. How can researchers optimize the yield of 3,4,5-Trichlorobenzoyl fluoride during halogen exchange reactions?

- Methodological Answer : Key factors include:

- Solvent Selection : Use aprotic, dipolar solvents (e.g., DMF or THF) to stabilize intermediates.

- Catalyst Optimization : Additives like DMAP (4-dimethylaminopyridine) enhance fluorination efficiency.

- Temperature Control : Maintain reactions below 60°C to minimize side reactions (e.g., over-fluorination).

- Purification : Distillation under reduced pressure or preparative HPLC to isolate the product from chlorinated byproducts .

Q. How to resolve contradictions in reported reaction pathways involving 3,4,5-Trichlorobenzoyl fluoride?

- Methodological Answer :

- Comparative Kinetic Studies : Use -labeling or isotopic tracers to track reaction mechanisms.

- Computational Modeling : DFT calculations to evaluate competing pathways (e.g., SN2 vs. radical mechanisms).

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to detect transient intermediates.

- Cross-validate findings with analogous compounds (e.g., 2,4,6-trichlorobenzoyl chloride) to identify substituent effects .

Q. What strategies mitigate decomposition issues of 3,4,5-Trichlorobenzoyl fluoride under varying storage conditions?

- Methodological Answer :

- Stabilization : Add molecular sieves or desiccants to absorb trace moisture.

- Low-Temperature Storage : Keep at -20°C in amber vials to prevent photodegradation.

- Alternative Formulations : Prepare as a stable derivative (e.g., tert-butyl ester) for long-term storage.

- Quality Control : Regularly assess purity via GC-MS or NMR to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.